molecular formula C17H17IO B14339121 (5-Iodo-2-methylphenyl)(2,4,6-trimethylphenyl)methanone CAS No. 108440-71-7

(5-Iodo-2-methylphenyl)(2,4,6-trimethylphenyl)methanone

Cat. No.: B14339121
CAS No.: 108440-71-7
M. Wt: 364.22 g/mol
InChI Key: OLCDKIMFZFHCQI-UHFFFAOYSA-N
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Description

(5-Iodo-2-methylphenyl)(2,4,6-trimethylphenyl)methanone is a chemical compound with the molecular formula C17H17IO It is characterized by the presence of an iodo group and multiple methyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Iodo-2-methylphenyl)(2,4,6-trimethylphenyl)methanone typically involves the reaction of 5-iodo-2-methylbenzoyl chloride with 2,4,6-trimethylphenylmagnesium bromide. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(5-Iodo-2-methylphenyl)(2,4,6-trimethylphenyl)methanone can undergo various chemical reactions, including:

    Substitution Reactions: The iodo group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted phenyl derivatives.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

Scientific Research Applications

(5-Iodo-2-methylphenyl)(2,4,6-trimethylphenyl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Iodo-2-methylphenyl)(2,4,6-trimethylphenyl)methanone involves its interaction with specific molecular targets. The iodo group can participate in halogen bonding, which can influence the compound’s binding affinity to proteins or enzymes. The methyl groups can affect the compound’s hydrophobicity, impacting its cellular uptake and distribution .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Iodo-2-methylphenyl)(2,4,6-trimethylphenyl)methanone is unique due to the presence of multiple methyl groups on the phenyl ring, which can influence its chemical reactivity and physical properties. This structural feature distinguishes it from other similar compounds and can lead to different biological and chemical behaviors .

Properties

CAS No.

108440-71-7

Molecular Formula

C17H17IO

Molecular Weight

364.22 g/mol

IUPAC Name

(5-iodo-2-methylphenyl)-(2,4,6-trimethylphenyl)methanone

InChI

InChI=1S/C17H17IO/c1-10-7-12(3)16(13(4)8-10)17(19)15-9-14(18)6-5-11(15)2/h5-9H,1-4H3

InChI Key

OLCDKIMFZFHCQI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)I)C(=O)C2=C(C=C(C=C2C)C)C

Origin of Product

United States

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